Chloro Substituent as a Cross-Coupling Handle
The 3-chloro substituent on the phenyl ring of 2-(3-chloro-4-methylphenyl)-1,3-benzoxazole provides a reactive site for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This functional handle is absent in non-halogenated 2-arylbenzoxazole analogs such as 2-phenylbenzoxazole (CAS 833-50-1) and 2-(4-methylphenyl)benzoxazole (CAS 904-26-9). The chlorine atom enables further synthetic elaboration, making CAS 42196-67-8 a more versatile synthetic intermediate than its non-halogenated counterparts for constructing complex benzoxazole-containing scaffolds .
| Evidence Dimension | Presence of synthetic functional handle (halogen) for derivatization |
|---|---|
| Target Compound Data | Contains chlorine at phenyl meta-position, enabling nucleophilic aromatic substitution and cross-coupling |
| Comparator Or Baseline | 2-phenylbenzoxazole (CAS 833-50-1) and 2-(4-methylphenyl)benzoxazole (CAS 904-26-9): no halogen substituent |
| Quantified Difference | Qualitative distinction: presence vs. absence of halogen substitution |
| Conditions | Synthetic chemistry context: nucleophilic aromatic substitution and Pd-catalyzed cross-coupling conditions |
Why This Matters
Procurement decisions for synthetic building blocks should prioritize compounds with versatile functional handles; the chlorine atom in CAS 42196-67-8 provides synthetic optionality not available in non-halogenated 2-arylbenzoxazoles.
